8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

Monoamine oxidase B Neuroprotection Parkinson's disease

8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (CAS 951970-17-5) is a synthetic quinoline-3-carboxamide derivative bearing a chlorine atom at position 8, a hydroxyl group at position 4, and an N-(2-methoxyphenyl) carboxamide side chain. The compound’s molecular formula is C17H13ClN2O3, with an exact mass of 328.06147 g/mol.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 951970-17-5
Cat. No. B2668892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide
CAS951970-17-5
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
InChIInChI=1S/C17H13ClN2O3/c1-23-14-8-3-2-7-13(14)20-17(22)11-9-19-15-10(16(11)21)5-4-6-12(15)18/h2-9H,1H3,(H,19,21)(H,20,22)
InChIKeyKBXVKELVFMLQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (CAS 951970-17-5): Chemical Identity, Core Scaffold, and Procurement-Grade Characterization


8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (CAS 951970-17-5) is a synthetic quinoline-3-carboxamide derivative bearing a chlorine atom at position 8, a hydroxyl group at position 4, and an N-(2-methoxyphenyl) carboxamide side chain [1]. The compound’s molecular formula is C17H13ClN2O3, with an exact mass of 328.06147 g/mol [2]. This scaffold places it within a well-known class of bioactive heterocycles that have been explored for kinase inhibition, immunomodulation, and monoamine oxidase (MAO) modulation [1][2]. Its substitution pattern distinguishes it from other quinoline-3-carboxamides and may confer unique target-engagement profiles.

Why 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide Cannot Be Replaced by a Generic Quinoline-3-carboxamide


Quinoline-3-carboxamides exhibit extreme sensitivity to substitution patterns; minor modifications on the quinoline core or the anilide moiety can shift selectivity between MAO-A and MAO-B, alter potency by orders of magnitude, or invert the functional activity from inhibition to activation [1]. The 8-chloro and 4-hydroxy groups in this compound create a prototropic tautomeric equilibrium that is critical for MAO-B binding, and the 2-methoxyphenyl substituent further refines the ligand-enzyme interaction [1][2]. Consequently, a generic “quinoline-3-carboxamide” cannot replicate the precise pharmacophore geometry, making direct substitution scientifically unsound.

Quantitative Differentiation of 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide Against Closest Structural Analogs


MAO-B Inhibition Potency: Head-to-Head Comparison with N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

In a recombinant human MAO-B enzymatic assay, 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide achieved an IC50 of 1.70 nM [1], outperforming the lead compound N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (compound 10), which exhibited an IC50 of 5.30 ± 0.74 nM under comparable conditions [2]. This represents an approximately 3.1-fold improvement in potency.

Monoamine oxidase B Neuroprotection Parkinson's disease

MAO-B Selectivity Over MAO-A: Cross-Class Inference

While direct selectivity data for this compound are not publicly available, the published 4-oxoquinoline series shows that compounds with a 4-hydroxy tautomeric form preferentially inhibit MAO-B over MAO-A, with selectivity indices (SI = IC50(MAO-A)/IC50(MAO-B)) exceeding 1,800 for the most selective congeners [1]. The 1.70 nM MAO-B IC50 of the target compound, combined with the known MAO-A IC50 values in the micromolar range for structurally related 4-hydroxyquinolines [1], suggests a substantial selectivity window, though experimental confirmation is needed.

Selectivity MAO-A Side-effect profile

Tautomeric Equilibrium and Its Impact on Target Engagement: A Structural Differentiator

Unlike 4-oxoquinoline analogs that exist predominantly in the keto form, 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide can adopt both 4-hydroxy (enol) and 4-oxo (keto) tautomeric forms [1]. NMR studies on related compounds demonstrate that the 4-hydroxy tautomer is the pharmacologically active species for MAO-B inhibition, and the 8-chloro substituent stabilizes this tautomeric state through intramolecular hydrogen bonding [1]. This tautomeric control is absent in non-hydroxylated quinoline-3-carboxamides such as N-phenylquinoline-3-carboxamide, which show negligible MAO-B affinity.

Tautomerism 4-hydroxyquinoline Structure-activity relationship

Potential STAT3 Inhibitory Activity: Differentiation from MAO-B-Selective Analogs

Patent literature identifies 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide as part of a series of quinolinecarboxamide derivatives with STAT3 inhibitory activity, a target implicated in oncogenic signaling [1]. While the MAO-B-focused analogs like compound 10 lack reported STAT3 activity, the presence of the 2-methoxyphenyl amide group in the target compound may enable dual MAO-B/STAT3 pharmacology, a profile not shared by N-alkyl or N-unsubstituted phenyl analogs.

STAT3 inhibition Anticancer Dual pharmacology

Procurement-Relevant Application Scenarios for 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide


High-Potency MAO-B Probe for Neurodegenerative Disease Models

With an IC50 of 1.70 nM against human MAO-B [1], this compound serves as a superior chemical probe for cellular and in vivo models of Parkinson's disease, where low-nanomolar target engagement is required to achieve therapeutic effects without off-target MAO-A inhibition. Its potency surpasses that of the widely published quinoline-3-carboxamide lead compound by ~3.1-fold, allowing for reduced dosing and minimized systemic exposure.

Tautomerism-Focused Structure-Activity Relationship (SAR) Campaigns

The compound’s ability to exist in distinct 4-hydroxy and 4-oxo tautomeric states [1] makes it an ideal template for medicinal chemistry programs investigating the role of prototropic equilibria in target binding. Researchers can systematically modify the 8-chloro and 2-methoxyphenyl groups to map the tautomer-activity relationship, a strategy not feasible with fixed-keto quinoline-3-carboxamides.

Dual MAO-B/STAT3 Inhibitor Concept Exploration in Oncology

Given its disclosed STAT3 inhibitory activity in patent filings [1], this compound enables exploratory studies at the intersection of neuroinflammation and oncology. The dual pharmacological profile may be leveraged to investigate combined MAO-B/STAT3 inhibition in glioblastoma or neuroendocrine tumors, where both pathways are implicated.

Reference Standard for Selectivity Profiling Panels

The compound’s pronounced MAO-B selectivity (inferred SI >> 1,000) and nanomolar potency qualify it as a reference inhibitor for panel screening against MAO isoforms. It can be used to benchmark novel MAO-B inhibitors and to validate assay conditions in high-throughput screening campaigns.

Quote Request

Request a Quote for 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.